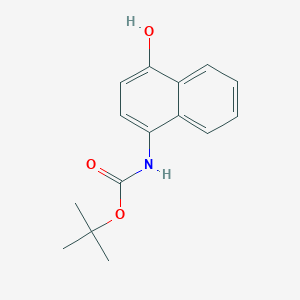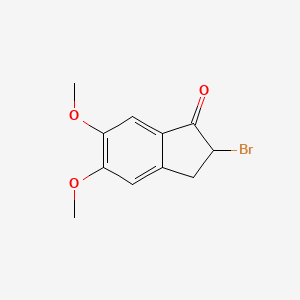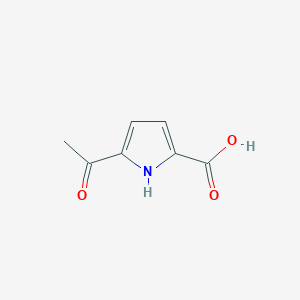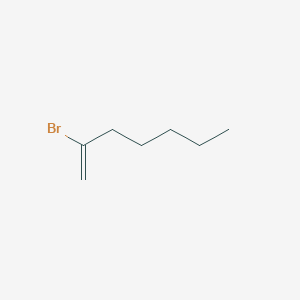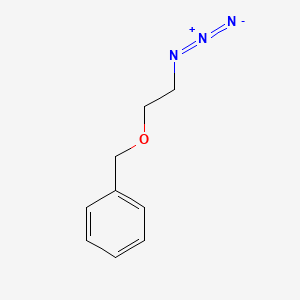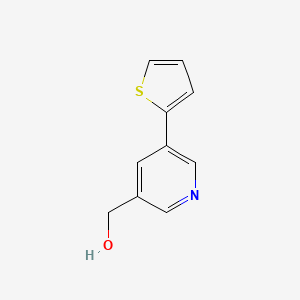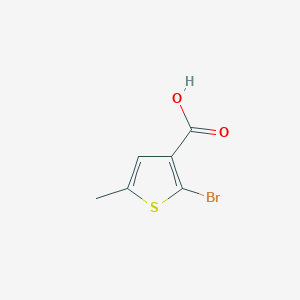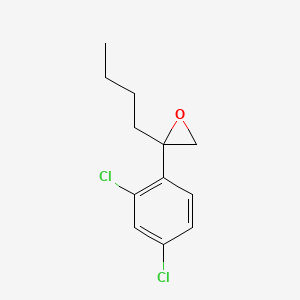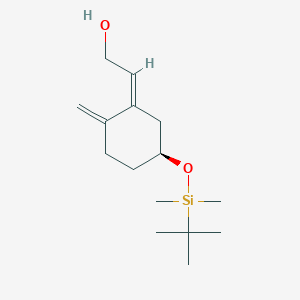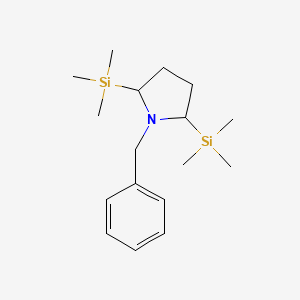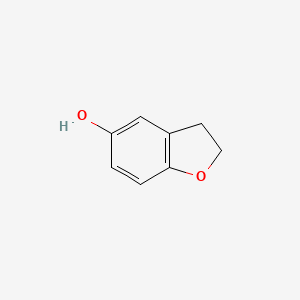
1-(4-Bromophenyl)ethane-1,2-diol
概述
描述
1-(4-Bromophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H9BrO2. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety.
作用机制
Target of Action
It is known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
It is known that benzylic halides typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . This suggests that 1-(4-Bromophenyl)ethane-1,2-diol may interact with its targets through similar mechanisms.
Biochemical Pathways
Given its use in organic synthesis , it is likely that this compound is involved in various biochemical pathways depending on the specific reactions it is used in.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 21706 , which may influence its pharmacokinetic properties.
Result of Action
Given its use in organic synthesis , it is likely that this compound contributes to the formation of various organic compounds.
Action Environment
It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature may affect its stability.
生化分析
Biochemical Properties
1-(4-Bromophenyl)ethane-1,2-diol plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and oxidation. It interacts with enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. The hydroxyl groups on the ethane chain allow for hydrogen bonding with proteins and other biomolecules, facilitating various biochemical processes. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s reactivity and interactions .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. The compound can also influence the expression of genes involved in oxidative stress response and metabolic pathways. These effects are mediated through its interactions with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound can inhibit enzymes such as acetylcholinesterase by forming a stable complex with the enzyme’s active site. This inhibition affects neurotransmitter levels and can have downstream effects on cellular function. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These effects are dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and reduce oxidative stress. At high doses, it can cause toxicity and adverse effects such as liver damage and neurotoxicity. The threshold for these effects varies depending on the species and the route of administration .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to xenobiotic metabolism. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to various biochemical effects. The compound can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s biological activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. For example, in the nucleus, it can interact with transcription factors to regulate gene expression, while in the mitochondria, it can affect oxidative phosphorylation and energy production .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)ethane-1,2-diol can be synthesized through the reduction of 4-bromophenylglyoxal using sodium borohydride (NaBH4) in ethanol at temperatures ranging from 0°C to room temperature. The reaction typically proceeds with high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard reduction techniques. The scalability of the synthesis is facilitated by the mild reaction conditions and the availability of reagents.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Formation of 1-(4-bromophenyl)ethanol.
Substitution: Formation of 1-(4-aminophenyl)ethane-1,2-diol or 1-(4-thiolphenyl)ethane-1,2-diol.
科学研究应用
1-(4-Bromophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
相似化合物的比较
- 1-(4-Chlorophenyl)ethane-1,2-diol
- 1-(4-Fluorophenyl)ethane-1,2-diol
- 1-(4-Iodophenyl)ethane-1,2-diol
Comparison: 1-(4-Bromophenyl)ethane-1,2-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective .
属性
IUPAC Name |
1-(4-bromophenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPJGAWPRHNQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456928 | |
| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92093-23-7 | |
| Record name | 1-(4-bromophenyl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
